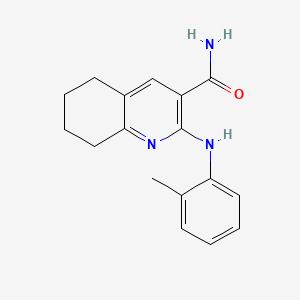
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methylphenyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methylphenyl)amino)- is a chemical compound with the molecular formula C17H19N3O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Vorbereitungsmethoden
The synthesis of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methylphenyl)amino)- typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and 2-methylaniline.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.
Synthetic Route: The quinoline is first functionalized to introduce the carboxamide group. This is followed by the reduction of the quinoline ring to form the tetrahydroquinoline structure.
Analyse Chemischer Reaktionen
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methylphenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can further modify the tetrahydroquinoline ring.
Substitution: The amino group can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon.
Wissenschaftliche Forschungsanwendungen
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methylphenyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: As a selective inhibitor of ATM kinase, it has potential therapeutic applications in treating diseases related to DNA damage and repair mechanisms.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methylphenyl)amino)- involves its interaction with specific molecular targets:
ATM Kinase Inhibition: The compound selectively inhibits ATM kinase, a key enzyme involved in the DNA damage response pathway.
Molecular Targets: By inhibiting ATM kinase, the compound interferes with the repair of DNA double-strand breaks, leading to increased sensitivity of cancer cells to DNA-damaging agents.
Pathways Involved: The inhibition of ATM kinase affects various downstream signaling pathways involved in cell cycle regulation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methylphenyl)amino)- can be compared with other quinoline derivatives:
Similar Compounds: Other quinoline carboxamides, such as 3-quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((3-methylphenyl)amino)-, share structural similarities but differ in their substituents and biological activities.
Uniqueness: The presence of the 2-methylphenylamino group in 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methylphenyl)amino)- imparts unique properties, such as selective ATM kinase inhibition, which may not be observed in other similar compounds
Eigenschaften
CAS-Nummer |
117052-08-1 |
|---|---|
Molekularformel |
C17H19N3O |
Molekulargewicht |
281.35 g/mol |
IUPAC-Name |
2-(2-methylanilino)-5,6,7,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C17H19N3O/c1-11-6-2-4-8-14(11)19-17-13(16(18)21)10-12-7-3-5-9-15(12)20-17/h2,4,6,8,10H,3,5,7,9H2,1H3,(H2,18,21)(H,19,20) |
InChI-Schlüssel |
MBOACEBEOXFQMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC2=C(C=C3CCCCC3=N2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


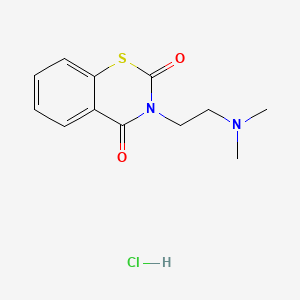
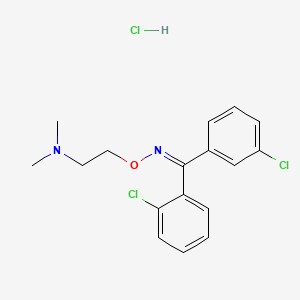
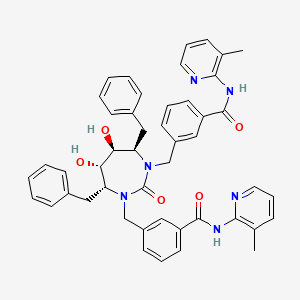
![[(3S,3aR,6S,6aS)-3-morpholin-4-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15193029.png)
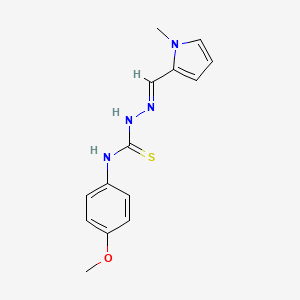
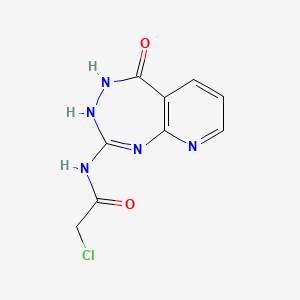
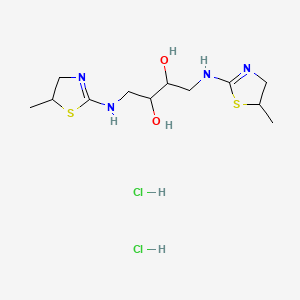
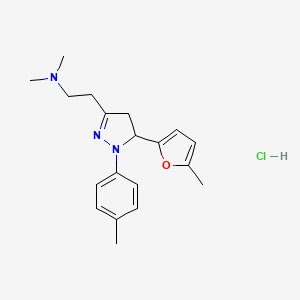


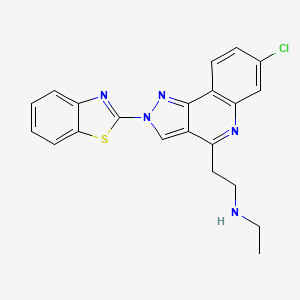
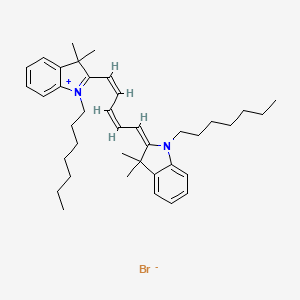

![17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4(9),10,15,17,19-heptaene-13,22-dione](/img/structure/B15193086.png)
